6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one
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Overview
Description
6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position and a 4-methylphenyl group at the 4th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one typically involves the condensation of 4-methylphenylacetic acid with 6-fluoro-2-hydroxybenzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted benzopyrans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 6-Fluoro-2-(4-methylphenyl)-4-quinolinecarboxylic acid
- 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid
Comparison: 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both a fluorine atom and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized applications .
Properties
CAS No. |
879416-95-2 |
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Molecular Formula |
C16H11FO2 |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
6-fluoro-4-(4-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)13-9-16(18)19-15-7-6-12(17)8-14(13)15/h2-9H,1H3 |
InChI Key |
MKIIRXICEVZBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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